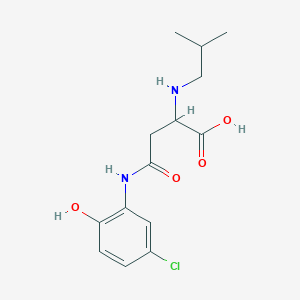

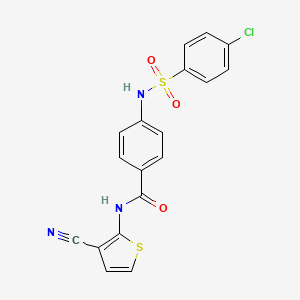

4-((5-Chloro-2-hydroxyphenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((5-Chloro-2-hydroxyphenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid, also known as CI-994, is a small molecule inhibitor of histone deacetylase (HDAC) enzymes. HDACs play a crucial role in epigenetic regulation, influencing gene expression and protein function. CI-994 has been extensively studied for its potential therapeutic applications, particularly in cancer treatment.

Scientific Research Applications

Catalytic Synthesis and Multi-component Reactions

One significant application involves the catalytic synthesis of complex organic compounds. For instance, boric acid-catalyzed multi-component reactions in aqueous mediums have demonstrated efficiency in synthesizing 4H-isoxazol-5(4H)-ones, highlighting the method's simplicity, high yields, and shorter reaction times (H. Kiyani & F. Ghorbani, 2015). Such methodologies can be adapted to synthesize derivatives of 4-((5-Chloro-2-hydroxyphenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid, offering pathways to novel compounds with potential pharmacological applications.

Vibrational Spectroscopy and Molecular Structure

Vibrational spectroscopic techniques, combined with single-crystal X-ray diffraction and DFT calculations, have been employed to analyze the structure and interactions of chloramphenicol derivatives, revealing significant insights into their molecular structure and hydrogen bonding patterns (R. F. Fernandes et al., 2017). This approach could be extended to study the structural nuances of 4-((5-Chloro-2-hydroxyphenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid derivatives, aiding in the development of compounds with tailored properties for specific applications.

Synthesis of Natural Product Analogues

The synthesis of core ring systems of natural products, such as yuzurimine-type Daphniphyllum alkaloids, through cascade condensation and cyclization chemistry highlights the potential of complex synthetic routes in creating bioactive molecules (I. Coldham et al., 2011). The methodologies developed here could be applied to synthesize analogues of 4-((5-Chloro-2-hydroxyphenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid, exploring their potential in drug discovery and development.

Fluorescent Probes for Bio-imaging

The development of fluorescent probes for β-amyloids using derivatives of 4-oxobutanoic acid illustrates the compound's relevance in creating tools for the molecular diagnosis of diseases like Alzheimer’s (Huan-bao Fa et al., 2015). This application underscores the potential of 4-((5-Chloro-2-hydroxyphenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid in the development of diagnostic agents and therapeutics.

Metabolic Engineering for Biosynthesis

Metabolic engineering approaches to synthesize valuable chemicals from methane, including 4-Hydroxybutyrate, demonstrate the potential of biotechnological applications (Thu Ha Thi Nguyen & E. Lee, 2021). Similarly, engineering pathways for the biosynthesis of derivatives of 4-((5-Chloro-2-hydroxyphenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid could offer sustainable routes to these compounds, leveraging renewable resources and environmentally friendly processes.

properties

IUPAC Name |

4-(5-chloro-2-hydroxyanilino)-2-(2-methylpropylamino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2O4/c1-8(2)7-16-11(14(20)21)6-13(19)17-10-5-9(15)3-4-12(10)18/h3-5,8,11,16,18H,6-7H2,1-2H3,(H,17,19)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSHGWEWWPKIDOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(CC(=O)NC1=C(C=CC(=C1)Cl)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((5-Chloro-2-hydroxyphenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-Chlorobenzyl)thio)-7-(4-isopropylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2995680.png)

![3-methyl-6-(4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2995681.png)

![(2S)-2-(But-3-enoylamino)-3-[(2-methylpropan-2-yl)oxy]propanoic acid](/img/structure/B2995683.png)

![2-[(3,4-dichlorobenzyl)sulfanyl]-4-{(Z)-[4-(4-methylpiperazino)phenyl]methylidene}-1H-imidazol-5-one](/img/structure/B2995691.png)

![ethyl 2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2995694.png)

![1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2995695.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2995700.png)